

# 1,4-Diacetoxybutane as a building block in organic synthesis

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## Compound of Interest

Compound Name: 1,4-Diacetoxybutane

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An In-depth Technical Guide to **1,4-Diacetoxybutane** as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,4-Diacetoxybutane**, also known as 1,4-butanediol diacetate, is a versatile building block in organic synthesis. As the diacetate ester of 1,4-butanediol, it serves as a stable, less-hygroscopic precursor to the widely used 1,4-butanediol (1,4-BDO), a key intermediate in the chemical industry for the production of polymers, solvents, and fine chemicals.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and key applications of **1,4-diacetoxybutane**, with a focus on its utility in research and drug development.

## Chemical and Physical Properties

**1,4-Diacetoxybutane** is a colorless to nearly colorless liquid at room temperature.[3] It is incompatible with strong oxidizing agents.[3] Key physical and chemical data are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>4</sub>	[4][5]
Molecular Weight	174.19 g/mol	[4][5]
CAS Number	628-67-1	[4]
Appearance	Colorless to almost colorless liquid	[3]
Boiling Point	229 °C @ 760 mmHg	[6]
Melting Point	12 °C	[6]
Synonyms	1,4-Butanediol diacetate, Tetramethylene diacetate, Butylene glycol diacetate	[4][7]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of **1,4-diacetoxybutane** is characterized by three main signals corresponding to the methyl protons of the acetate groups and the two sets of methylene protons of the butane backbone.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-CH <sub>3</sub> (acetate)	~2.05	Singlet	6H
-CH <sub>2</sub> -CH <sub>2</sub> -	~1.72	Multiplet	4H
-O-CH <sub>2</sub> -	~4.10	Multiplet	4H

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

<sup>13</sup>C NMR: The carbon-13 NMR spectrum shows three distinct signals, reflecting the symmetry of the molecule.

Assignment	Chemical Shift (ppm)
-CH <sub>3</sub> (acetate)	~21
-CH <sub>2</sub> -CH <sub>2</sub> -	~25
-O-CH <sub>2</sub> -	~64
-C=O (ester)	~171

Note: These are typical chemical shift ranges for the respective carbon environments.

## Infrared (IR) Spectroscopy

The IR spectrum of **1,4-diacetoxybutane** displays characteristic absorption bands for the ester functional group.

Wavenumber (cm <sup>-1</sup> )	Assignment
~1740	C=O stretch (ester)
~1240	C-O stretch (ester)
2850-3000	C-H stretch (alkane)

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **1,4-diacetoxybutane** does not typically show a strong molecular ion peak ( $m/z = 174$ ). The fragmentation pattern is dominated by the loss of acetic acid (60 Da) and other characteristic fragments.

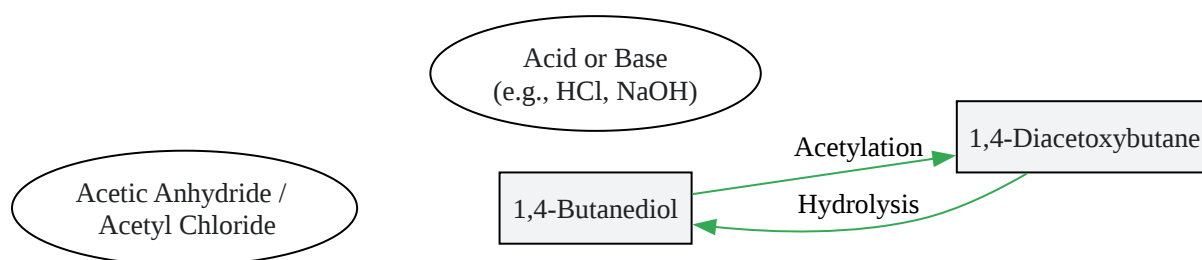
$m/z$	Assignment
114	$[M - \text{CH}_3\text{COOH}]^+$
71	$[\text{C}_4\text{H}_7\text{O}]^+$
54	$[\text{C}_4\text{H}_6]^+$
43	$[\text{CH}_3\text{CO}]^+$ (base peak)

## Synthesis and Reactions

**1,4-Diacetoxybutane** is commonly synthesized by the acetylation of 1,4-butanediol. It can also be produced through the hydrogenation of 1,4-diacetoxybutene, which is derived from the acetoxylation of butadiene.<sup>[8][9]</sup>

A primary utility of **1,4-diacetoxybutane** is its role as a protected form of 1,4-butanediol. The acetate groups can be readily removed by hydrolysis under acidic or basic conditions to liberate the diol.

## Logical Workflow: Protection and Deprotection of 1,4-Butanediol



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Protection of 1,4-butanediol and its subsequent deprotection.

## Applications in Organic Synthesis

### Precursor to 1,4-Butanediol and Derivatives

The primary application of **1,4-diacetoxybutane** is as a stable precursor to 1,4-butanediol. This is particularly useful in multi-step syntheses where the free hydroxyl groups of 1,4-butanediol might interfere with other reagents. The diacetate can be carried through several synthetic steps and then deprotected to reveal the diol at a later stage.

Furthermore, **1,4-diacetoxybutane** can be converted to other 1,4-disubstituted butanes. For instance, it can be a starting material for the synthesis of 1,4-dihalobutanes.

## Synthesis of Busulfan Analogs

A significant application of the 1,4-butanediol scaffold, and by extension its protected form, **1,4-diacetoxybutane**, is in the synthesis of the anti-cancer drug Busulfan and its analogs.[3][4][6] Busulfan is an alkylating agent used in the treatment of chronic myeloid leukemia.[10] The synthesis involves the reaction of 1,4-butanediol with methanesulfonyl chloride.[1] By using **1,4-diacetoxybutane** as a starting material, the diol can be generated in situ prior to the mesylation reaction.

## Potential in Polymer Chemistry

As a derivative of 1,4-butanediol, **1,4-diacetoxybutane** is relevant to the field of polymer chemistry. 1,4-Butanediol is a key monomer in the production of polyesters such as poly(butylene terephthalate) (PBT) and poly(butylene succinate) (PBS).[11][12] While 1,4-butanediol is more commonly used directly, the diacetate could potentially be employed in transesterification reactions for polyester synthesis.

## Experimental Protocols

### Synthesis of 1,4-Diacetoxybutane from 1,4-Butanediol (Acetylation)

This protocol describes the esterification of 1,4-butanediol using acetic anhydride.

Materials:

- 1,4-Butanediol
- Acetic anhydride
- Pyridine (catalyst)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate

Procedure:

- To a round-bottom flask charged with 1,4-butanediol (1.0 eq) and pyridine (2.5 eq) in diethyl ether, add acetic anhydride (2.2 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of water.
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude **1,4-diacetoxybutane**.
- Purify the product by vacuum distillation.

## Hydrolysis of 1,4-Diacetoxybutane to 1,4-Butanediol (Deprotection)

Acid-Catalyzed Hydrolysis:

Materials:

- **1,4-Diacetoxybutane**
- Methanol
- Concentrated hydrochloric acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate

Procedure:

- Dissolve **1,4-diacetoxybutane** (1.0 eq) in methanol.
- Add a catalytic amount of concentrated hydrochloric acid.
- Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-butanediol.

Base-Catalyzed Hydrolysis (Saponification):

Materials:

- **1,4-Diacetoxybutane**
- Ethanol
- Potassium hydroxide
- Diethyl ether
- Water
- Anhydrous sodium sulfate

Procedure:

- Dissolve **1,4-diacetoxybutane** (1.0 eq) in ethanol.

- Add an aqueous solution of potassium hydroxide (2.2 eq).
- Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Extract the aqueous residue with diethyl ether.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1,4-butanediol.

## Synthesis of Busulfan from 1,4-Butanediol

This protocol outlines the general procedure for synthesizing Busulfan.

Materials:

- 1,4-Butanediol
- Methanesulfonyl chloride
- Pyridine
- Acetone

Procedure:

- In a flask, dissolve 1,4-butanediol (1.0 eq) in a mixture of acetone and pyridine at 0 °C.
- Slowly add methanesulfonyl chloride (2.2 eq) to the solution while maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- The product, Busulfan, will precipitate from the reaction mixture.
- Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.



- Recrystallize the crude product from acetone to obtain pure Busulfan.[1]

## Conclusion

**1,4-Diacetoxybutane** is a valuable and versatile building block in organic synthesis. Its stability and its role as a protected form of 1,4-butanediol make it a useful intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients like Busulfan analogs. The straightforward methods for its synthesis and deprotection, coupled with its utility in forming carbon-heteroatom bonds, ensure its continued importance for researchers and scientists in the field of drug development and beyond.

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